5-amino-4-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-2H-pyrrol-3-one” is a complex organic compound that features a combination of benzothiazole, furan, and pyrrolone moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Moiety: Starting from o-aminothiophenol and reacting with carbon disulfide and an appropriate halogenating agent.
Construction of the Pyrrolone Ring: This could involve the cyclization of an appropriate precursor, such as a substituted acyl chloride, with an amine.
Attachment of the Furan Ring: This step might involve a Friedel-Crafts alkylation or acylation reaction to introduce the furan ring onto the pyrrolone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the amino group.
Reduction: Reduction reactions might target the benzothiazole or pyrrolone rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry or as a catalyst in organic reactions.
Materials Science:
Biology
Biological Activity: The compound might exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use as a lead compound in the development of new therapeutic agents.
Industry
Dyes and Pigments: Possible applications in the production of dyes and pigments due to its complex aromatic structure.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve interactions with biological macromolecules such as proteins or nucleic acids. The compound could act as an enzyme inhibitor, receptor agonist/antagonist, or interact with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.
Furan Derivatives: Compounds like furfural.
Pyrrolone Derivatives: Compounds like 2-pyrrolidone.
Uniqueness
The unique combination of benzothiazole, furan, and pyrrolone moieties in “5-amino-4-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-2H-pyrrol-3-one” may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c17-15-14(16-18-11-5-1-2-6-13(11)22-16)12(20)9-19(15)8-10-4-3-7-21-10/h1-7H,8-9,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAMGDJGAMPYQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1CC2=CC=CO2)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1CC2=CC=CO2)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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